Astarabine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aspacytarabine is an antimetabolite, and an antineoplastic.

Scientific Research Applications

1. Astarabine as a Safer Alternative in Leukemia Treatment

Astarabine, a pro-drug of cytarabine, shows promise as a safer and more efficacious alternative in the treatment of leukemia. Unlike cytarabine, Astarabine's toxicity is mostly specific to leukemia cells. Studies have demonstrated that it is selectively taken up by leukemia cells due to their dependency on external asparagine sources. This selectivity results in a reduced overall toxicity, making it a potentially better option for treatment in older patients and those who cannot tolerate the severe side effects of cytarabine (Gengrinovitch et al., 2015).

2. Targeted Therapy in Acute Leukemia

Astarabine represents a new direction in targeted therapy for acute leukemia. By binding cytarabine to asparagine, Astarabine is designed to deliver the drug directly to leukemic blasts. This approach helps to avoid extramedullary toxicity and allows for high doses of cytarabine to be used in patients who are typically unfit for intensive therapy, such as the elderly or those with hepatic or renal dysfunctions (Zuckerman et al., 2016).

3. Efficacy in Advanced Acute Leukemia

Further reinforcing its potential, studies have shown that Astarabine is safe and well-tolerated in patients with advanced acute leukemia, including those over 80 years of age. It has led to complete remission in a significant number of cases, with minimal adverse events, predominantly being hematological (Zuckerman et al., 2015).

4. Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of Astarabine is crucial for its application in clinical settings. As a pro-drug, its mechanism involves being metabolized into active cytarabine molecules within leukemia cells. This targeted approach may allow for higher efficacy and lower systemic toxicity compared to traditional cytarabine treatments (Hamada et al., 2002).

properties

CAS RN |

2098942-53-9 |

|---|---|

Product Name |

Astarabine |

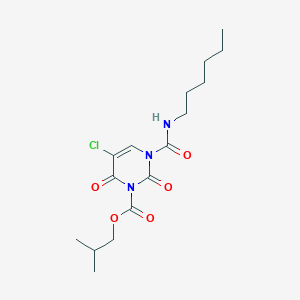

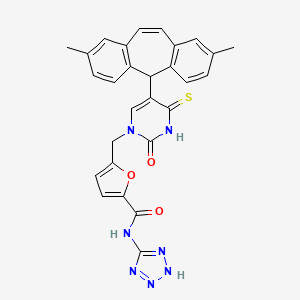

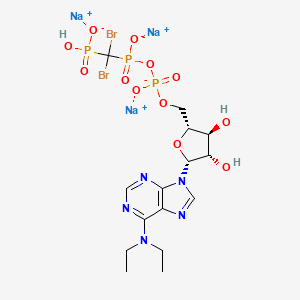

Molecular Formula |

C13H18N4O8 |

Molecular Weight |

358.31 |

IUPAC Name |

N4-(1-β-D-arabinofuranosyl-2-oxo-1,2-dihydropyrimidin-4-yl)- L-asparagine |

InChI |

InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |

InChI Key |

PVPJTBAEAQVTPN-HRAQMCAYSA-N |

SMILES |

N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Aspacytarabine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone](/img/structure/B605559.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)